molecular formula C9H10ClNO4S B2582740 methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate CAS No. 1368895-01-5

methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate

Cat. No. B2582740
CAS RN: 1368895-01-5
M. Wt: 263.69
InChI Key: MYLJFRKKFNLYEX-UHFFFAOYSA-N
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Description

Methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate, also known as MCSC, is a chemical compound with the CAS Number: 1368895-01-5 . It has a molecular weight of 263.7 .


Molecular Structure Analysis

The IUPAC name of this compound is methyl 4-(chlorosulfonyl)-2-methylphenylcarbamate . The InChI code is 1S/C9H10ClNO4S/c1-6-5-7 (16 (10,13)14)3-4-8 (6)11-9 (12)15-2/h3-5H,1-2H3, (H,11,12) .

Scientific Research Applications

Environmental Impact and Degradation

Transformation and Ecotoxicity of Carbamic Pesticides in Water This study investigates the hydrolytic and photolytic degradation of carbamic pesticides, including their ecotoxicity towards aquatic organisms. Although not directly mentioning methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate, this research provides insight into how similar compounds degrade and affect the environment. The findings show that sunlight exposure leads to the breakdown of these pesticides into more toxic compounds, highlighting the environmental risks associated with their use (Iesce et al., 2006).

Analytical Detection Methods

Thin-Layer Chromatographic Detection This study describes a method for detecting carbosulfan, a compound related to methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate, using thin-layer chromatography (TLC). The methodology could be applicable for analyzing and identifying the presence of similar carbamate pesticides in forensic samples, providing a basis for environmental monitoring and safety assessments (Bhatia & Sharma, 2011).

Chemical Synthesis and Applications

Synthesis of N-Protected Allylic Amines from Allyl Ethers A method for synthesizing N-protected allylic amines from allyl ethers using chlorosulfonyl isocyanate (CSI) is presented. This research demonstrates the utility of CSI in generating carbamate derivatives, potentially including methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate. The study explores the reaction mechanisms and conditions, offering insights into the synthetic versatility of carbamates in organic chemistry (Kim et al., 2001).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

methyl N-(4-chlorosulfonyl-2-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-6-5-7(16(10,13)14)3-4-8(6)11-9(12)15-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLJFRKKFNLYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate

CAS RN

1368895-01-5
Record name methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate
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